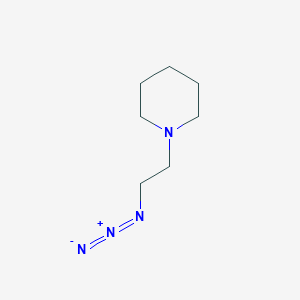

1-(2-Azidoethyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The structural features of the piperidine ring, such as its three-dimensional shape and the presence of a basic nitrogen atom, allow it to favorably influence the pharmacokinetic and pharmacodynamic properties of molecules, enhancing factors like membrane permeability and receptor binding. lifechemicals.comresearchgate.net The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction, including the hydrogenation of pyridine (B92270) derivatives. nih.gov The versatility of the piperidine scaffold makes it an ideal building block for the creation of diverse and biologically active compounds. ontosight.ainih.gov

The Azido (B1232118) Group as a Versatile Synthetic Handle

The azido group (–N₃) is a high-energy functional group that has become an invaluable tool in modern organic synthesis. baseclick.eu Despite its energetic nature, it exhibits remarkable stability under many reaction conditions and is inert to a wide range of reagents. baseclick.eu This stability, coupled with its unique reactivity, makes it a "versatile synthetic handle." One of the most significant applications of the azido group is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgwikipedia.org This reaction allows for the efficient and specific formation of stable triazole linkages, a transformation that has found widespread use in drug discovery, bioconjugation, and materials science. baseclick.eunih.gov The azide (B81097) group can also be readily reduced to a primary amine, serving as a protected form of this important functional group. wikipedia.org Furthermore, azides can participate in various other transformations, including Staudinger ligations and cycloadditions with other partners, highlighting their synthetic utility. baseclick.euwikipedia.org

Overview of 1-(2-Azidoethyl)piperidine as a Research Target and Intermediate

This compound is a molecule that strategically combines the key features of both piperidine and an alkyl azide. This bifunctional nature makes it a valuable intermediate and building block in synthetic chemistry. Its piperidine core provides a robust, three-dimensional scaffold, while the terminal azido group offers a reactive site for a variety of chemical transformations.

The primary utility of this compound lies in its application in click chemistry. The azido group readily undergoes cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.govamazonaws.com This reaction has been employed in the synthesis of more complex molecules, such as tropane (B1204802) derivatives with potential applications in neuroscience research. nih.gov For example, this compound has been reacted with a 2β-ethynyl-3β-(4-chlorophenyl)tropane derivative in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) to yield the corresponding triazole-substituted tropane. nih.gov

Beyond its role in click chemistry, the azido group in this compound can be transformed into other functional groups. For instance, it can be reduced to an amine, providing a route to N-substituted piperidines with a primary aminoethyl side chain. These resulting diamines can serve as ligands for metal complexes or as building blocks for further synthetic elaborations. d-nb.info

The synthesis of this compound itself can be achieved through nucleophilic substitution, where a suitable precursor, such as 1-(2-chloroethyl)piperidine (B1294334), is treated with an azide salt. This straightforward synthesis, coupled with its versatile reactivity, positions this compound as a significant and useful compound in the toolbox of synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c8-10-9-4-7-11-5-2-1-3-6-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWJLIGHIIHUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371914 | |

| Record name | 1-(2-azidoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-73-6 | |

| Record name | 1-(2-azidoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Azide (B81097) Moiety

The azido (B1232118) group (–N₃) is an energy-rich functional group known for a variety of transformations that are highly valuable in organic synthesis. Its reactivity is central to the chemical profile of 1-(2-azidoethyl)piperidine.

One of the most fundamental reactions of the azide moiety is its reduction to a primary amine. This transformation converts this compound into 1-(2-aminoethyl)piperidine, a diamine with significant applications in medicinal and materials chemistry. This reduction can be achieved through several reliable methods, most notably catalytic hydrogenation and the Staudinger reduction. organicchemistrytutor.comorganic-chemistry.org

Catalytic Hydrogenation: This is a common and efficient method for reducing azides. organicchemistrytutor.com The reaction typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The process is clean, often providing high yields of the corresponding amine with nitrogen gas (N₂) as the only byproduct.

Staudinger Reduction: The Staudinger reduction offers a milder alternative to catalytic hydrogenation and is particularly useful for substrates with functional groups that are sensitive to hydrogenation, such as double bonds. organicchemistrytutor.comwikipedia.org The reaction proceeds in two stages: first, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of N₂ gas. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

| Reaction Type | Reagent(s) | Product | Byproduct(s) |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(2-Aminoethyl)piperidine | N₂ |

| Staudinger Reduction | 1. PPh₃2. H₂O | 1-(2-Aminoethyl)piperidine | N₂, PPh₃=O |

The azide group itself is typically introduced onto a molecule via a nucleophilic substitution reaction, where an azide salt (e.g., sodium azide, NaN₃) displaces a leaving group, such as a halide or a tosylate. organicchemistrytutor.com In the context of this compound, this implies that a common synthetic route to the compound involves the reaction of 1-(2-chloroethyl)piperidine (B1294334) or a related electrophile with an azide source.

While the azide group is an excellent participant in cycloaddition reactions, its role in being substituted by other nucleophiles is less common. However, the terminal nitrogen atom of the organic azide is mildly nucleophilic. nih.gov More relevant are reactions where the azide moiety is attacked by a nucleophile. For instance, some α,α-difluorinated azido alkanes react with primary amines where the nucleophilic amine attacks the terminal nitrogen of the azide, leading to the formation of tetrazoles after cyclization and elimination steps. nih.gov Such reactivity highlights the potential for the azide group in this compound to engage with specific nucleophiles under certain conditions, although this is not its most characteristic reaction pathway.

The Staudinger reaction is not only a method for reduction but also the gateway to the powerful aza-Wittig reaction. chem-station.com As mentioned, the initial reaction between an organic azide and a phosphine produces an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com This intermediate is a nitrogen analog of the phosphorane used in the standard Wittig reaction.

The aza-Wittig reaction occurs when this iminophosphorane is intercepted by a carbonyl compound, such as an aldehyde or a ketone. wikipedia.org The reaction mechanism is analogous to the Wittig reaction, involving a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to produce an imine and the phosphine oxide byproduct. nih.gov

For this compound, this sequence would involve:

Staudinger Reaction: Reaction with PPh₃ to form the corresponding iminophosphorane.

Aza-Wittig Reaction: Subsequent reaction of the iminophosphorane with a carbonyl compound (R₂C=O) to yield an N-substituted imine (R₂C=N-CH₂CH₂-piperidine).

This reaction is particularly powerful in its intramolecular variant, where the azide and carbonyl functionalities are present in the same molecule. This tandem Staudinger/intramolecular aza-Wittig reaction is a widely used strategy for the synthesis of nitrogen-containing heterocyclic compounds, including piperidine (B6355638) derivatives. nih.govscispace.com

| Stage | Reactant(s) | Intermediate/Product |

| Staudinger Reaction | This compound, PPh₃ | Iminophosphorane |

| Aza-Wittig Reaction | Iminophosphorane, Aldehyde/Ketone (R₂C=O) | Imine + Triphenylphosphine oxide |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and broad applicability. wikipedia.orgnih.govrsc.org This reaction facilitates the covalent connection between molecules containing azide and terminal alkyne functional groups, such as this compound, to form a stable 1,2,3-triazole ring. wikipedia.org

Mechanism of 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide and an alkyne is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org This reaction is a concerted, pericyclic process where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a cycloaddition. organic-chemistry.org However, this thermal reaction is often slow, requires elevated temperatures, and can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org

The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and proceeds through a different, stepwise mechanism. organic-chemistry.orgnih.gov This catalyzed version is no longer a true concerted cycloaddition. wikipedia.org The currently accepted mechanism involves the formation of a copper acetylide intermediate. wikipedia.orgaatbio.com The azide then reacts with this intermediate, leading to a six-membered copper metallacycle. organic-chemistry.org Subsequent ring contraction and protonolysis yield the final triazole product and regenerate the copper(I) catalyst. organic-chemistry.org DFT calculations support a mechanism where two copper atoms may be involved in the transition state, one binding the acetylide and the other activating the azide. wikipedia.orgnih.gov

Role of Copper Catalysts and Ligands (e.g., Sodium Ascorbate (B8700270), Chelating Azides)

The active catalyst in CuAAC is the copper(I) ion. nih.gov Since Cu(I) is unstable and can disproportionate, it is often generated in situ from a stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by adding a reducing agent. wikipedia.orgjenabioscience.com Sodium ascorbate is a commonly used and effective reducing agent for this purpose. jenabioscience.comjenabioscience.comnih.gov It reduces Cu(II) to the catalytically active Cu(I) state. jenabioscience.comjenabioscience.com

Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its deactivation, and enhancing the reaction's efficiency. rsc.orgacs.org A variety of ligands are used, including those with nitrogen or phosphorus donor atoms. acs.org Tris(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand that accelerates the reaction. rsc.org

Interestingly, the structure of the azide itself can influence the reaction rate. "Chelating azides," which possess a nearby group capable of coordinating with the copper ion, have shown high reactivity in CuAAC reactions, even with air-stable copper(II) salts and without an external reducing agent. acs.orgnih.gov This is because the chelation between the azide and the copper center is thought to enhance the electrophilicity of the azido group and facilitate the reduction of Cu(II) to the active Cu(I) species. nih.gov

Regioselectivity and Stereochemical Considerations in Triazole Formation

A significant advantage of the CuAAC reaction is its high regioselectivity. nih.gov Unlike the thermal Huisgen cycloaddition which often yields a mixture of isomers, the copper-catalyzed reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.org This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. nih.govrsc.org

The regioselectivity can be explained by analyzing the electronic properties of the intermediates. nih.govrsc.org The coordination of copper to the alkyne alters the electronic distribution, favoring the nucleophilic attack of the terminal nitrogen of the azide on the internal carbon of the copper acetylide, which ultimately leads to the 1,4-isomer. nih.govrsc.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide the opposite 1,5-regioisomer, highlighting the crucial role of the metal catalyst in determining the reaction's outcome. wikipedia.orgorganic-chemistry.org The 1,3-dipolar cycloaddition is also highly stereospecific, meaning the stereochemistry of the starting materials is retained in the product. wikipedia.org

Compatibility with Diverse Functional Groups in Click Chemistry

The CuAAC reaction is renowned for its exceptional compatibility with a wide array of functional groups. organic-chemistry.org This tolerance is a key feature of click chemistry and makes the reaction highly versatile for applications in various fields, including bioconjugation and materials science. nih.gov The reaction proceeds under mild conditions, typically at room temperature and in aqueous or a variety of organic solvents, and is insensitive to a broad pH range (typically 4 to 12). organic-chemistry.org

Research Applications in Organic Synthesis and Materials Science

1-(2-Azidoethyl)piperidine as a Synthetic Building Block and Chemical Scaffold

The unique combination of the piperidine (B6355638) scaffold and the azide (B81097) functional group makes this compound a powerful tool for synthetic chemists. ajchem-a.com It can be used to introduce the piperidine motif into larger molecules or to serve as a central scaffold from which molecular complexity can be built.

While not typically used to form the core of a new heterocyclic system itself, this compound is exceptionally useful for being appended to existing complex molecules to generate novel, more intricate structures. The azide group allows for covalent linkage to other molecules that contain a terminal alkyne. This reaction, a type of click chemistry, is known for its high yield, mild reaction conditions, and tolerance of a wide variety of other functional groups. ugent.be This enables the straightforward conjugation of the piperidine unit to other complex heterocyclic systems, such as quinazolines or indoles, provided they have been functionalized with an alkyne group. nih.govresearchgate.net This modular approach allows for the rapid assembly of sophisticated molecular architectures that combine the structural features of piperidine with other important heterocyclic frameworks.

In modern drug discovery, the generation of compound libraries—large collections of structurally related molecules—is essential for screening against biological targets. colorado.edubioascent.com this compound is an ideal building block for this purpose, particularly in parallel synthesis formats. nih.gov The azide functionality is the key to its utility in this context. Through the CuAAC click reaction, the single piperidine-containing starting material can be reacted with a vast array of different terminal alkynes in separate reaction vessels. This process allows for the rapid and efficient generation of a large library of compounds, where each member shares the core 1-(2-ethyl)piperidine structure but differs in the substituent attached via the resulting triazole ring. This modularity provides a powerful method for exploring the structure-activity relationship (SAR) of a particular chemical scaffold. asinex.com

Table 1: Illustrative Scheme for Compound Library Synthesis

| Core Building Block | Variable Building Block (Alkynes) | Click Reaction (CuAAC) | Resulting Library Members |

| This compound | Phenylacetylene | Copper(I) Catalyst | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)piperidine |

| This compound | Propargyl alcohol | Copper(I) Catalyst | (1-(1-(2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound | 3-Ethynylpyridine | Copper(I) Catalyst | 1-(2-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)piperidine |

| This compound | 1-Ethynylcyclohexene | Copper(I) Catalyst | 1-(2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethyl)piperidine |

The piperidine ring is a central component of numerous pharmaceuticals, and this compound provides a strategic entry point for synthesizing analogues of these drugs for research purposes. researchgate.netnih.govijnrd.org

Fentanyl Analogues: Fentanyl and its analogues are potent synthetic opioids characterized by a central 4-anilinopiperidine structure. nih.govnih.gov The synthesis of these molecules often involves the alkylation of a piperidone precursor. osti.gov this compound can serve as a versatile precursor in these synthetic routes. The azide group can be chemically reduced to a primary amine, yielding 1-(2-aminoethyl)piperidine. This intermediate is then a suitable substrate for subsequent reactions, such as reductive amination with aniline (B41778) followed by acylation, to construct the complete fentanyl scaffold. nih.gov The use of the azide as a "masked" amine group offers advantages in multi-step syntheses, as it is stable to many reaction conditions under which a primary amine might react undesirably.

Quinazoline (B50416) and Tropane (B1204802) Derivatives: The functionalization of complex scaffolds like quinazolines and tropanes can be achieved using this compound. bu.edu.egnih.govnih.govsemanticscholar.org In this approach, a derivative of the target scaffold (e.g., a quinazoline or tropane) is first synthesized to contain an alkyne handle. Subsequently, a click reaction with this compound attaches the piperidine moiety to the core structure via a stable triazole linker. This strategy allows medicinal chemists to systematically probe how the addition of a piperidine group at various positions on a parent scaffold affects its biological activity.

Applications in Polymer Chemistry and Functional Materials

The azide group of this compound makes it highly suitable for applications in polymer science, where it can be used to create functional monomers or to modify existing polymers. nih.gov

New monomers with specific functional properties are constantly sought after for creating advanced polymers. This compound can be used to synthesize such monomers. For example, by reacting it with a monomer that also contains a complementary functional group, such as an alkyne-containing acrylate (B77674) or methacrylate (B99206), a new, more complex monomer can be formed via the CuAAC reaction. This resulting monomer would contain the piperidine moiety, which could impart specific properties like basicity, hydrophilicity, or biological activity to the final polymer. This mirrors strategies used with similar azide-containing molecules like 2-azidoethyl methacrylate (AzMA). researchgate.netbenicewiczgroup.com

One of the most powerful applications of click chemistry is in the post-polymerization modification of materials. nih.gov Polymers can be synthesized to have alkyne groups along their backbone or as side chains. These "alkyne-decorated" polymers can then be treated with this compound in the presence of a copper catalyst. researchgate.net This "grafting to" approach efficiently attaches piperidine groups onto the polymer scaffold. This method is highly modular and can be used to control the density of functionalization on the polymer surface or within the polymer matrix. Such piperidine-functionalized polymers could have applications as new biomaterials, resins for ion exchange, or as scaffolds for further chemical elaboration.

Table 2: Polymer Functionalization via Click Chemistry

| Polymer Backbone | Reactive Group on Polymer | Click Reagent | Functionalization Reaction | Resulting Material |

| Poly(propargyl methacrylate) | Alkyne side-chains | This compound | CuAAC | Polystyrene with piperidine-ethyl-triazole side-chains |

| Alkyne-terminated Poly(ethylene glycol) (PEG) | Terminal Alkyne | This compound | CuAAC | Piperidine end-functionalized PEG |

| Poly(styrene-co-4-ethynylstyrene) | Alkyne side-chains | This compound | CuAAC | Polystyrene copolymer with piperidine-functionalized grafts |

Integration into Smart Materials and Responsive Systems (General)

The incorporation of this compound into smart materials and responsive systems is an area of growing interest, primarily leveraging the versatile reactivity of its azide functional group. Smart or stimuli-responsive materials are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.govnih.gov The azide moiety in this compound serves as a key building block for covalent modification of polymers and surfaces, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov

This reaction allows for the efficient and specific attachment of the piperidine-containing fragment onto polymer backbones or surfaces that have been pre-functionalized with alkyne groups. The result is the formation of a stable 1,2,3-triazole linkage. nih.gov The piperidine ring itself can impart specific properties to the resulting material. As a basic secondary amine, the piperidine unit can introduce pH-responsiveness. In acidic conditions, the piperidine nitrogen can be protonated, leading to changes in the polymer's hydrophilicity, conformation, and swelling behavior. This principle is fundamental to the design of hydrogels and other materials that can respond to changes in environmental pH. nih.gov

Furthermore, the triazole ring formed during the click reaction is not merely a linker; it is also an effective metal-coordinating ligand. nih.gov By integrating this compound into a polymer and subsequently reacting it, a material decorated with triazole-piperidine units is created. These sites can chelate metal ions, potentially leading to the development of materials that can sense or sequester specific metals, or materials whose mechanical or optical properties change upon metal coordination. The development of such CO2-responsive and other stimuli-responsive polymers often relies on precise synthetic control to create well-defined architectures, a goal to which the reliable click reaction with azides like this compound is well-suited. rsc.org

Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes Involving this compound-Derived Ligands

While this compound itself is not typically used directly as a ligand due to the reactive nature of the azide group, it serves as a valuable precursor for creating more complex chelating ligands. The primary strategy involves the transformation of the azide group into a stable, coordinating moiety, most commonly a 1,4-disubstituted 1,2,3-triazole via the CuAAC reaction. nih.gov

The synthesis of such derived ligands typically follows a modular approach. First, this compound is reacted with an alkyne that contains an additional donor group, such as a pyridine (B92270), imidazole, or carboxylate. This "click" reaction yields a new molecule where the piperidine ring and the newly introduced donor group are connected by a triazole bridge. This resulting molecule can act as a bidentate or tridentate ligand, capable of forming stable complexes with various transition metal ions. nih.gov

The general synthesis of the metal complexes then involves reacting the purified triazole-based ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent like ethanol, methanol, or acetonitrile (B52724). nih.govnih.govjmchemsci.com The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to isolate complexes with different coordination numbers and geometries. researchgate.netresearchgate.net For instance, mixing a ligand with a metal salt in a 1:1 or 1:2 molar ratio can lead to the formation of mononuclear complexes where one or two ligand molecules are bound to a central metal ion. researchgate.netresearchgate.net The isolation of the final product often involves crystallization through slow evaporation of the solvent or by inducing precipitation. nih.gov

Exploration of Chelating Azide Ligands in Catalysis

The exploration of ligands derived from this compound in catalysis is centered on two main concepts: the role of the piperidine moiety in chelation-assisted reactions and the use of the derived triazole as a coordinating element in catalytic metal complexes. nih.gov

Firstly, in the context of the CuAAC reaction itself, the piperidine nitrogen atom, being in proximity to the azide, can potentially act as a chelating group for the copper(I) catalyst. This phenomenon, known as chelation-assistance, can significantly accelerate the rate of the cycloaddition reaction. nih.gov Azides that bear copper-chelating moieties have demonstrated unprecedented reactivity, allowing for efficient reactions even at low concentrations, which enhances the biocompatibility and utility of the click reaction in complex media. nih.gov The piperidine group in this compound could offer such a modest accelerating effect by pre-organizing the copper catalyst near the azide reactant.

Secondly, and more broadly, ligands synthesized from this compound are promising candidates for various catalytic applications. The 1,2,3-triazole ring formed via click chemistry is a versatile N-donor ligand that can stabilize various transition metals used in catalysis, such as copper, palladium, and ruthenium. nih.gov A ligand containing a piperidine, a triazole, and another donor group can form a pincer-type or bidentate chelating system. Such metal complexes could be explored for catalytic activities in reactions like:

Cross-coupling reactions: Where the ligand stabilizes a palladium or nickel center.

Cycloaddition reactions: Similar to the azide-alkyne cycloaddition, these ligands could support copper catalysts. semanticscholar.org

Oxidation/reduction catalysis: The electronic properties of the ligand can be tuned to influence the redox potential of the metal center.

Asymmetric catalysis: If a chiral alkyne is used in the initial ligand synthesis, the resulting chiral ligand could be applied in enantioselective transformations like cyclopropanation. researchgate.net

The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance.

Structural Characterization of Metal-Ligand Complexes

Single-Crystal X-ray Diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise data on bond lengths, bond angles, coordination number, and the coordination geometry (e.g., octahedral, square planar, tetrahedral). mdpi.com This technique allows for the unambiguous identification of which atoms from the ligand are bonded to the metal ion. nih.govmdpi.com

A variety of other techniques are used to characterize these complexes in both solid and solution states, as summarized in the table below.

| Technique | Information Obtained | Supporting References |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-N stretches of the triazole and piperidine rings. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. | nih.govjmchemsci.com |

| ¹H and ¹³C NMR Spectroscopy | Provides information about the ligand's structure in solution. Upon complexation, changes in the chemical shifts of protons and carbons near the coordination sites are observed, confirming the metal-ligand interaction. | jmchemsci.comresearchgate.net |

| UV-Visible Spectroscopy | Used to study the electronic properties of the complex. It reveals information about the coordination environment through the analysis of d-d electronic transitions and charge-transfer bands, which are characteristic of the metal ion and its geometry. | nih.govresearchgate.net |

| Mass Spectrometry | Confirms the formation of the complex and its stoichiometry by determining the mass-to-charge ratio of the intact complex or its fragments. | jmchemsci.comresearchgate.net |

| Elemental Analysis | Determines the percentages of carbon, hydrogen, and nitrogen in the complex, which are then compared to the calculated values for the proposed chemical formula to confirm its composition. | jmchemsci.comresearchgate.net |

| Molar Conductivity Measurements | Measures the conductivity of the complex in solution to determine whether it is an electrolyte or a non-electrolyte, providing insight into whether any counter-ions are part of the coordination sphere. | nih.govresearchgate.net |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the oxidation state and the electron configuration of the metal ion, thereby providing further evidence for its coordination geometry. | researchgate.netresearchgate.net |

By correlating the results from these diverse techniques, a complete and accurate structural description of the metal-ligand complexes can be achieved. nih.gov

Theoretical and Mechanistic Investigations

Computational Studies on Electronic Structure and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 1-(2-Azidoethyl)piperidine. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's electronic properties and conformational preferences, providing a theoretical basis for its observed reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the reactivity of its two key functional groups: the azide (B81097) and the piperidine (B6355638) ring. These calculations provide insights into molecular geometry, electronic stability, and reactivity descriptors. researchgate.net

The reactivity of the azide group is central to its utility in "click" chemistry. DFT studies can map the molecular electrostatic potential (MEP), identifying the electron-rich terminal nitrogen atom as the primary site for electrophilic attack and participation in cycloaddition reactions. The piperidine nitrogen, with its lone pair of electrons, is characterized as a nucleophilic and basic center. DFT calculations help quantify its proton affinity and ability to coordinate with metal catalysts. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the molecule's kinetic stability and chemical reactivity. researchgate.net

| Calculated Property | Significance for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density, identifying nucleophilic sites (piperidine N) and electrophilic/dipolar sites (azide group). |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions, quantifying the Lewis basicity of the piperidine nitrogen and the dipolar nature of the azide. |

| Global Chemical Reactivity Descriptors | Includes ionization potential, electron affinity, chemical hardness, and electronegativity, which together predict the molecule's overall reactivity profile. dntb.gov.ua |

One of the most important reactions involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanism of this reaction. nih.gov

Initial computational studies focused on a mononuclear copper(I) acetylide reacting with an organic azide. nih.gov However, more recent and sophisticated investigations, supported by experimental evidence, point to a dinuclear copper mechanism as being more favorable. beilstein-journals.orgdntb.gov.ua These models calculate the energy profiles of the catalytic cycle, including the structures of intermediates and transition states. The calculations demonstrate that the involvement of a second copper atom significantly lowers the activation energy for the key C-N bond-forming step. nih.gov This dinuclear transition state facilitates the concerted cycloaddition, leading to the formation of a 1,4-disubstituted 1,2,3-triazole ring. Modeling these pathways is crucial for understanding catalyst efficiency and reaction kinetics. beilstein-journals.org

| Step in CuAAC Catalytic Cycle | Description | Role of Catalyst |

|---|---|---|

| Formation of Copper(I) Acetylide | A terminal alkyne reacts with a copper(I) source to form a copper acetylide species. nih.gov | Activates the alkyne for nucleophilic attack. |

| Coordination of Azide | The azide substrate (e.g., this compound) coordinates to the copper center. | Brings the reactants into proximity. |

| Cycloaddition (Transition State) | The terminal nitrogen of the azide attacks the internal carbon of the acetylide. DFT calculations suggest a dinuclear Cu(I) transition state is energetically favored. nih.govbeilstein-journals.org | Lowers the activation barrier for the key bond-forming step. |

| Formation of Copper Triazolide | A six-membered copper-containing metallacycle intermediate is formed. nih.gov | Stabilizes the intermediate prior to product release. |

| Protonolysis and Catalyst Regeneration | The copper triazolide is protonated to release the triazole product and regenerate the active Cu(I) catalyst. | Allows the catalytic cycle to continue. |

The three-dimensional structure of this compound influences its physical properties and how it interacts with other molecules. Conformational analysis, often performed using computational methods, predicts the most stable spatial arrangements of the molecule.

The six-membered piperidine ring predominantly adopts a chair conformation, which minimizes angular and torsional strain. nih.gov For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Computational studies on related N-alkylpiperidines have shown that an equatorially placed substituent is generally more energetically favored than an axial one to reduce steric hindrance. researchgate.netosi.lv Therefore, the 2-azidoethyl group in this compound is expected to preferentially occupy the equatorial position.

The azidoethyl side chain itself possesses conformational flexibility due to rotation around the C-C and C-N single bonds. The relative orientation of the azide group with respect to the piperidine ring is determined by a balance of steric and electronic effects. These conformational preferences can be critical in pre-organizing the molecule for binding or reaction, such as orienting the azide group for optimal presentation in a CuAAC reaction. nih.gov

Mechanistic Insights into Specific Transformations

Understanding the step-by-step pathways of chemical reactions involving this compound is key to controlling reaction outcomes and developing new synthetic methods.

The synthesis of alkyl azides like this compound is often achieved through a diazo-transfer reaction, where an amino group is converted into an azide. researchgate.net Mechanistic studies, particularly those using 15N-labeled reagents, have been crucial in elucidating the pathway of this transformation. researchgate.net

The reaction involves an amine, such as the precursor 1-(2-aminoethyl)piperidine, and a diazo-transfer reagent like imidazole-1-sulfonyl azide. organic-chemistry.org Early mechanistic proposals suggested that the amine attacks the sulfonyl azide to form a triazene (B1217601) intermediate, which then decomposes to the final azide product. researchgate.net Isotopic labeling studies have unambiguously confirmed that the reaction proceeds via the transfer of the two terminal nitrogen atoms from the diazo-transfer reagent to the amine substrate, while the nitrogen atom of the original amine is retained. researchgate.netresearchgate.net This retention of the amine's nitrogen atom ensures that the stereochemistry of the starting material is preserved in the product, a significant advantage of this synthetic method. researchgate.net

| Diazo-Transfer Reagent | Key Features |

|---|---|

| Trifluoromethanesulfonyl azide (TfN₃) | Highly effective "diazo donor" but potentially hazardous. organic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Crystalline, shelf-stable, and can be prepared from inexpensive materials, offering a safer alternative to TfN₃. researchgate.netorganic-chemistry.org |

| o-Nitrobenzenesulfonyl azide (o-NsN₃) | A reagent developed for mechanistic studies and the synthesis of 15N-labeled azides. thieme-connect.com |

| Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) | An efficient and impact-stable reagent for converting primary sulfonamides to sulfonyl azides, operating via a diazo-transfer mechanism. organic-chemistry.orgnih.gov |

Catalysts play a pivotal role in mediating the reactions of this compound, either at the azide terminus or on the piperidine ring.

Copper(I) in CuAAC: As detailed in section 5.1.2, copper(I) is the essential catalyst for the azide-alkyne cycloaddition. Its mechanistic role is to form a copper acetylide, which dramatically increases the nucleophilicity of the alkyne's terminal carbon. nih.gov This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed rapidly and with high regioselectivity for the 1,4-disubstituted triazole product under mild conditions. beilstein-journals.orgdntb.gov.ua The presence of ligands can further stabilize the copper(I) oxidation state and accelerate the catalytic cycle. beilstein-journals.org

Other Catalytic Transformations: The piperidine ring itself can undergo various catalytic transformations. For instance, cobalt-porphyrin complexes have been used to catalyze radical cyclization reactions that form substituted piperidines from linear aldehydes. scispace.comdntb.gov.ua DFT studies of these systems indicate a pathway involving the formation of a Co(III)-carbene radical, which then undergoes intramolecular hydrogen atom transfer and radical-rebound ring closure. scispace.com Furthermore, organic photoredox catalysis has enabled the functionalization of saturated aza-heterocycles like piperidine at positions that are typically unreactive. nih.gov These advanced catalytic methods open pathways for modifying the piperidine core of this compound to create more complex molecular architectures.

Studies on Intermolecular and Intramolecular Interactions

The spatial arrangement of atoms and the distribution of electrons within the this compound molecule dictate its physical and chemical properties, largely through a complex interplay of intramolecular and intermolecular forces. Theoretical and computational chemistry methods provide significant insights into these interactions, offering a molecular-level understanding of the compound's conformational preferences and its interactions with its environment.

Intramolecular Interactions and Conformational Analysis

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. In this conformation, substituents on the ring can occupy either axial or equatorial positions. For this compound, the 2-azidoethyl group is attached to the nitrogen atom. Due to steric considerations, it is generally expected that the substituent on the nitrogen will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the ring. However, the presence of the lone pair on the nitrogen and potential intramolecular interactions can influence this preference.

Table 1: Representative Conformational Data for Substituted Piperidines

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.0 | 0.5 - 2.5 |

| N-Substituent Dihedral Angle (°) | ~180 | ~60 |

| Key Intramolecular Distances (Å) | >3.0 | 2.5 - 3.0 |

Note: This table presents typical data for N-substituted piperidines based on computational studies of related molecules, as specific experimental or computational data for this compound is not available.

Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its bulk properties, such as boiling point, solubility, and crystal packing. The molecule possesses several features that can participate in non-covalent interactions.

The piperidine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The hydrogen atoms on the carbon atoms of the piperidine ring and the ethyl chain can act as weak hydrogen bond donors. The azido (B1232118) group is a significant contributor to intermolecular forces. The terminal nitrogen atoms of the azide have lone pairs and can act as hydrogen bond acceptors. The linear arrangement of the three nitrogen atoms also creates a dipole moment in the side chain, contributing to dipole-dipole interactions.

Computational methods such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the solid state. This analysis provides a fingerprint plot that highlights the relative contributions of different types of intermolecular interactions. While a crystal structure for this compound has not been reported, studies on similar organic azides and piperidine derivatives reveal the importance of N···H and H···H contacts in their crystal packing.

Table 2: Predicted Intermolecular Interaction Capabilities of this compound

| Functional Group | Potential Interaction Type | Role |

| Piperidine Nitrogen | Hydrogen Bond | Acceptor |

| C-H Bonds (Piperidine/Ethyl) | Weak Hydrogen Bond, van der Waals | Donor, Nonpolar |

| Azido Group (N≡N⁺-N⁻) | Dipole-Dipole, Hydrogen Bond | Acceptor |

Note: This table is based on the functional groups present in the molecule and general principles of intermolecular forces.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the unambiguous identification and structural confirmation of 1-(2-Azidoethyl)piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the azidoethyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the azide (B81097) group and the nitrogen atom of the piperidine ring. Based on data for piperidine and related N-substituted derivatives, the following assignments can be predicted. hmdb.cachemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (piperidine) | 2.4 - 2.6 | Multiplet | 4H |

| H-3', H-4', H-5' (piperidine) | 1.4 - 1.7 | Multiplet | 6H |

| -CH₂-N (ethyl) | 2.6 - 2.8 | Triplet | 2H |

| -CH₂-N₃ (ethyl) | 3.3 - 3.5 | Triplet | 2H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are well-established. The carbons of the ethyl chain will be influenced by the adjacent nitrogen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (piperidine) | ~55 |

| C-3', C-5' (piperidine) | ~26 |

| C-4' (piperidine) | ~24 |

| -CH₂-N (ethyl) | ~58 |

| -CH₂-N₃ (ethyl) | ~52 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide Absorption)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption is that of the azide (N₃) group. nih.govresearchgate.net This functional group displays a strong and sharp absorption band in a region of the spectrum that is typically free from other common absorptions. nih.gov

Other expected absorptions include the C-H stretching and bending vibrations of the piperidine ring and the ethyl chain.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Azide (N₃) stretch | 2090 - 2140 | Strong, Sharp |

| C-H (alkane) stretch | 2850 - 2950 | Medium to Strong |

| C-H (alkane) bend | 1440 - 1470 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide functional group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The expected monoisotopic mass can be calculated from the atomic masses of its constituent elements (C₇H₁₄N₄). epa.gov

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for N-alkylpiperidines involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion. For this compound, the loss of the azidoethyl side chain or fragments thereof would be anticipated.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 155.1291 | Protonated molecular ion |

| [M-N₂]⁺ | 127.1182 | Loss of dinitrogen from the azide group |

| [C₅H₁₀N]⁺ | 84.0813 | Piperidine ring fragment from alpha-cleavage |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is a tertiary amine, reversed-phase HPLC is a suitable method. sielc.comnih.govresearchgate.net

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid additive such as formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form, leading to better peak shape. Detection is commonly achieved using a UV detector, although the chromophore in this compound is not particularly strong. More universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could also be employed, or the HPLC can be coupled to a mass spectrometer (LC-MS). sielc.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale purification by column chromatography. uw.edu.plresearchgate.net

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product. The polarity of the compound will dictate the choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

Visualization of the spots on the TLC plate can be achieved through various methods. As this compound lacks a strong UV chromophore, visualization under a UV lamp may not be effective. rsc.org Alternative staining methods are required. A common stain for nitrogen-containing compounds is ninhydrin, which reacts with primary and secondary amines to produce a colored spot. However, as this compound is a tertiary amine, it will not react with ninhydrin. A more general stain, such as potassium permanganate (B83412) or iodine vapor, would be effective. uw.edu.plresearchgate.net Alternatively, specific stains for azides can be used, which often involve a reduction of the azide to an amine followed by reaction with ninhydrin. semanticscholar.orgresearchgate.net

Flash Column Chromatography for Product Isolation

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to separate components of a mixture. orgsyn.orgresearchgate.net This method is particularly valuable for the isolation of this compound from crude reaction mixtures, removing unreacted starting materials, reagents, and byproducts.

The principle of this technique relies on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. For compounds like this compound, the most common stationary phase is silica (B1680970) gel (SiO₂), a polar adsorbent. nih.gov The separation is achieved by eluting the mixture through a column packed with silica gel using a carefully selected solvent system (mobile phase).

The choice of eluent is critical for achieving good separation. A solvent system is typically identified by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For piperidine and azide-containing derivatives, common solvent systems consist of a mixture of a less polar solvent, such as hexanes or dichloromethane, and a more polar solvent, like ethyl acetate or methanol. nih.gov The polarity of the mobile phase is optimized to ensure the target compound has an appropriate retention factor (Rf), typically around 0.3, for effective purification. rochester.edu In some cases, particularly for basic, nitrogen-containing compounds like piperidines, a small amount of a base such as triethylamine (B128534) (Et₃N) may be added to the eluent to prevent peak tailing and improve resolution. rochester.edurochester.edu

Table 1: Representative Conditions for Flash Column Chromatography of Related Compounds This table illustrates typical stationary and mobile phases used for the purification of compounds containing piperidine or azide functionalities, providing a reference for isolating this compound.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Piperidine Derivative | Silica Gel | Ethyl Acetate / Hexanes | nih.gov |

| Azide-Containing Nucleoside | Silica Gel | Dichloromethane / Methanol | |

| Piperidine Derivative | Silica Gel | Dichloromethane / Triethylamine | rochester.edu |

Crystallographic Analysis

Crystallographic analysis provides definitive information about the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This data is invaluable for confirming molecular structure, stereochemistry, and intermolecular interactions.

Single-crystal X-ray diffraction is the premier technique for determining the absolute structure of a crystalline compound. While this compound is a liquid at room temperature, its derivatives or the coordination complexes it forms with metal ions can often be crystallized. Analysis of these crystals provides unambiguous proof of the compound's connectivity and conformation.

The analysis of a suitable single crystal yields a wealth of structural information, including precise bond lengths, bond angles, and torsion angles. tandfonline.com For derivatives of this compound, this technique can confirm the conformation of the six-membered piperidine ring, which typically adopts a stable chair conformation. iucr.orgnih.gov

Table 2: Illustrative Crystallographic Data for Piperidine and Azide-Containing Compounds This table presents typical crystallographic parameters obtained from X-ray diffraction studies on derivatives and complexes containing piperidine or azide groups.

| Compound/Complex | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | Piperidine ring in chair conformation | nih.gov |

| [Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic | C₂₄H₃₂CoN₈O₅ | Monoclinic | P2₁/c | Distorted octahedral Co(II) center | mdpi.com |

| [Cu(HAld)(Ald)(N₃)] | C₁₂H₁₁CuN₅O₂ | Triclinic | P-1 | Distorted square pyramid Cu(II) center | mdpi.com |

| Trinuclear Zn(II)-Azido Complex | C₂₆H₃₀Cl₄N₁₆O₂Zn₃ | Monoclinic | C2/c | μ(1,1) bridged azide ligands | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 1-(2-Azidoethyl)piperidine typically involves the nucleophilic substitution of a leaving group on an ethylpiperidine precursor with an azide (B81097) salt. While effective, future research is trending towards methods with greater efficiency and improved sustainability profiles.

Emerging strategies focus on the late-stage functionalization of the piperidine (B6355638) ring, which avoids multi-step procedures that require protecting groups. researchgate.net Modern synthetic methods that could be adapted for more sustainable synthesis include:

C-H Functionalization: Direct C-H activation and functionalization of the piperidine ring offer a more atom-economical approach to creating substituted piperidine derivatives. researchgate.netnih.gov Research into selective C-H azidoethylation could provide a direct route to the target molecule or its analogs.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, particularly when working with azides, by minimizing the volume of hazardous intermediates at any given time. They also allow for improved control over reaction parameters, potentially increasing yield and purity.

Greener Solvents and Reagents: A significant push in modern synthesis is the replacement of hazardous solvents and reagents. rsc.org Future work will likely explore the synthesis of azido-functionalized piperidines in more benign solvent systems, such as ionic liquids or deep eutectic solvents, and investigate alternatives to traditional azidating agents. For instance, developing enzymatic or chemo-enzymatic routes could represent a significant advance in sustainability.

A key challenge is achieving regioselectivity in direct functionalization methods. researchgate.net Overcoming this will be crucial for developing efficient, single-step synthetic protocols.

Exploration of New Catalytic Applications Beyond Click Chemistry

While the azide group is a well-known participant in copper(I)-catalyzed "click chemistry," the this compound scaffold holds potential for catalytic applications that leverage the piperidine nitrogen. The basicity and steric environment of the piperidine nitrogen make it a candidate for organocatalysis.

A close structural analog, 1-(2-Hydroxyethyl)piperidine, has been successfully employed as a catalyst in enantioselective synthesis. sigmaaldrich.com This strongly suggests that this compound could function similarly as a Brønsted or Lewis base catalyst. Future research could explore its efficacy in reactions such as:

Aldol and Mannich reactions

Michael additions

Asymmetric protonations

Furthermore, the azide moiety itself, or its derivatives, could participate in catalytic cycles. For example, the in situ reduction of the azide to an amine could generate a diamine ligand capable of coordinating with metal centers for catalysis. This dual-functionality opens avenues for designing switchable or multi-stage catalytic systems. The development of metal complexes where the azidoethylpiperidine acts as a ligand could also lead to novel catalytic activities, moving beyond the well-trodden path of click chemistry.

Design of Advanced Materials with Tunable Properties

The structure of this compound makes it an excellent building block, or monomer, for the synthesis of advanced functional materials. The azide group provides a specific chemical handle for polymerization or for grafting the molecule onto surfaces and existing polymer backbones.

Polymer Synthesis: The azide allows for facile incorporation into polymers via click chemistry with alkyne-functionalized monomers, leading to the formation of poly-triazoles. The resulting polymers, featuring pendant piperidine rings, could exhibit interesting properties such as pH-responsiveness, due to the basic piperidine nitrogen, making them suitable for smart hydrogels or drug delivery systems. Research on the polymerization of other functional piperidine monomers has demonstrated the feasibility of creating novel crosslinked materials. researchcommons.org

Bioactive Films and Surfaces: Piperidine derivatives are prevalent in pharmaceuticals and often exhibit bioactivity. nih.gov By covalently attaching this compound to materials like sodium alginate or polyvinyl alcohol (PVA), it is possible to create bioactive films. nih.gov Such materials could be developed for applications in antimicrobial coatings, medical implants, or as matrices for controlled drug release.

Tunable Properties: The piperidine moiety can be further functionalized before or after incorporation into a material, allowing for the fine-tuning of properties like solubility, thermal stability, and bioactivity. This makes the scaffold highly versatile for creating materials with tailored characteristics for specific applications.

Integration of Azidoethylpiperidine Scaffolds in Bioorthogonal Chemistry Methodologies (non-clinical)

Bioorthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govescholarship.org The azide group is a cornerstone of this field, making this compound a prime candidate for developing new chemical biology tools. mdpi.com

The azidoethylpiperidine scaffold can be used in several key bioorthogonal reactions:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction with a strained cyclooctyne (B158145) does not require a toxic copper catalyst, making it highly suitable for use in living systems. sigmaaldrich.com The piperidine scaffold can be attached to probes or biomolecules to track their location and interactions within cells.

Staudinger Ligation: This reaction between an azide and a specifically engineered triarylphosphine forms a stable amide bond. nih.govmdpi.com It offers an alternative pathway for labeling and conjugation where SPAAC reagents may not be suitable.

Tetrazine Ligation: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is another extremely fast and efficient bioorthogonal reaction. escholarship.orgresearchgate.net While the azide itself does not directly participate, it can be easily converted to other functional groups that do, or the piperidine scaffold could be attached to a tetrazine partner.

By incorporating the azidoethylpiperidine unit into molecules of interest (e.g., peptides, inhibitors, or fluorescent dyes), researchers can develop powerful tools for non-clinical applications such as cellular imaging, proteomics, and identifying drug targets. nih.gov

Advanced Computational and Machine Learning Approaches for Structure-Reactivity Prediction

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. nih.gov These approaches are particularly well-suited for predicting the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, molecular geometry, and reaction mechanisms. researchgate.net Studies on similar piperidine derivatives and azide cycloadditions have demonstrated the power of DFT to predict reactivity, stability, and spectroscopic properties. researchgate.netmdpi.com Such calculations can guide experimental work by identifying the most likely sites of reaction and predicting the energy barriers for various transformations. mdpi.com

Machine Learning (ML): ML models, trained on large datasets of chemical reactions, can predict the outcomes of reactions with high accuracy. acs.orgappliedclinicaltrialsonline.com By representing this compound with molecular descriptors, ML algorithms can predict its reactivity with different reagents under various conditions. youtube.com This predictive power can drastically reduce the need for trial-and-error experimentation, saving time and resources. nih.govnips.cc Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of related piperidine derivatives with their chemical or biological activity. nih.gov

The synergy between these computational methods will enable a more rational design of experiments and accelerate the discovery of new applications for this compound.

Table 1: Summary of Potential Research Directions and Computational Tools

| Research Area | Key Methodologies/Applications | Relevant Computational Approaches |

|---|---|---|

| Novel Synthesis | C-H Functionalization, Flow Chemistry, Green Solvents | DFT for mechanism elucidation, ML for reaction optimization |

| Catalysis | Organocatalysis (e.g., Aldol, Mannich), Ligand Design | DFT for catalyst-substrate interaction, MD simulations |

| Advanced Materials | Click Polymerization, Bioactive Films, Smart Hydrogels | Molecular Dynamics (MD) for polymer folding, QSAR for bioactivity |

| Bioorthogonal Chemistry | SPAAC, Staudinger Ligation, Cellular Imaging Probes | Not directly applicable for method development |

| Reactivity Prediction | Reaction Outcome Prediction, Mechanism Discovery | Density Functional Theory (DFT), Machine Learning (ML) |

Q & A

Q. What are the standard synthetic procedures for incorporating 1-(2-Azidoethyl)piperidine into triazole-containing compounds via click chemistry?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method. In a typical procedure, this compound reacts with terminal alkynes in the presence of CuSO₄ (catalyst) and sodium ascorbate (reducing agent) under ambient conditions. For example, tropane derivatives were synthesized by reacting this compound with propargyl-substituted precursors, yielding triazole-linked products with >95% efficiency . Reaction conditions (e.g., aqueous/organic solvent systems) are flexible, but optimal pH (~8.0) and temperature (room temperature) are critical for reproducibility .

Q. What analytical techniques confirm the successful formation of triazole adducts with this compound?

- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization (MALDI-MS) and electrospray ionization (ESI-MS) are used to verify triazole formation. For example, siRNA modified with this compound showed expected mass shifts (e.g., [M+H]⁺ = 7017.031 Da) .

- Polyacrylamide Gel Electrophoresis (PAGE): Gel purification resolves unreacted azides/alkynes from triazole products, ensuring >90% purity .

Q. What is the role of sodium ascorbate and copper sulfate in CuAAC reactions involving this compound?

Sodium ascorbate reduces Cu(II) to Cu(I), which catalyzes the cycloaddition. Cu(I) coordinates with the alkyne and azide, lowering the activation energy and enabling regioselective triazole formation. The reaction is robust in aqueous buffers (pH 6.5–8.0) and tolerant of diverse functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in CuAAC-based bioconjugation with nucleic acids like siRNA?

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| CuSO₄ concentration | 100 mM (1 μL in 20 μL reaction) | Ensures catalytic efficiency |

| Sodium ascorbate | 1 M (1 μL per reaction) | Maintains Cu(I) state |

| Reaction time | 6.5 hours (room temperature) | Completes cycloaddition |

| Ligand (THPTA) | 1 M (1 μL per reaction) | Stabilizes Cu(I), reduces side reactions |

Pre-purification of reactants (e.g., HPLC for siRNA strands) and post-reaction PAGE isolation are critical for high-purity bioconjugates .

Q. How do solubility challenges of this compound affect its reactivity in aqueous vs. organic systems?

While this compound is partly miscible in water, its solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures). In organic phases (e.g., THF), reaction rates may decrease due to reduced Cu(I) stability. Adding 10–20% water to organic solvents balances solubility and catalytic efficiency .

Q. What mechanistic insights explain the high efficiency of CuAAC with this compound?

The reaction proceeds via a stepwise mechanism where Cu(I) coordinates the alkyne, forming a copper acetylide. Subsequent azide binding and cyclization yield a 1,4-disubstituted triazole. The ∆G of CuAAC is highly favorable (−40 to −60 kJ/mol), driving near-quantitative conversion even at low concentrations .

Q. How do site-specific modifications with this compound impact siRNA duplex stability and activity?

Modifications at positions 1, 3, or 20 of the siRNA guide strand alter thermodynamic stability but retain gene-silencing efficacy. MALDI-MS data show consistent mass shifts (e.g., +158.1 Da per modification), confirming regioselectivity. Stability assays (e.g., thermal denaturation) reveal <5% variation in melting temperatures across modification sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.